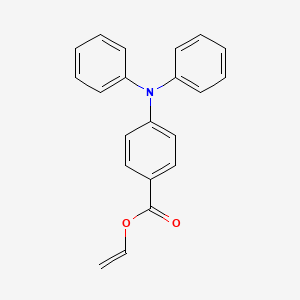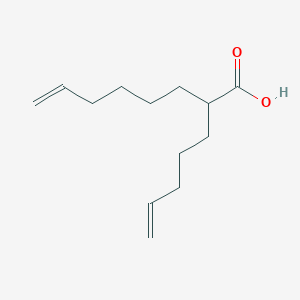
7-Octenoic acid, 2-(4-pentenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Octenoic acid, 2-(4-pentenyl)- typically involves the reaction of 5-Hexen-1-ol with acetyl chloride . This reaction proceeds under controlled conditions to ensure the formation of the desired product. The process involves the use of various reagents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 7-Octenoic acid, 2-(4-pentenyl)- with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Octenoic acid, 2-(4-pentenyl)- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various halogenating agents
Major Products Formed:
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated compounds
Scientific Research Applications
7-Octenoic acid, 2-(4-pentenyl)- finds applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 7-Octenoic acid, 2-(4-pentenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets involved in its action are subjects of ongoing research .
Comparison with Similar Compounds
7-Octenoic acid: A medium-chain fatty acid with a similar structure but lacking the pentenyl group.
Heptanoic acid: Another medium-chain fatty acid with a shorter carbon chain.
Uniqueness: 7-Octenoic acid, 2-(4-pentenyl)- is unique due to the presence of both an octenoic acid chain and a pentenyl group, which imparts distinct chemical and physical properties . This dual functionality makes it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
824431-34-7 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-pent-4-enyloct-7-enoic acid |
InChI |
InChI=1S/C13H22O2/c1-3-5-7-9-11-12(13(14)15)10-8-6-4-2/h3-4,12H,1-2,5-11H2,(H,14,15) |
InChI Key |
HROGFBBDGVAHCY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC(CCCC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol](/img/structure/B14227811.png)
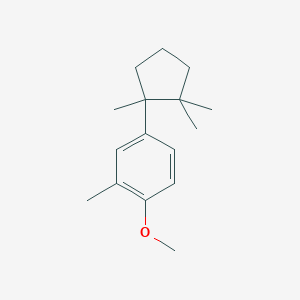

![2-pyridin-2-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14227834.png)
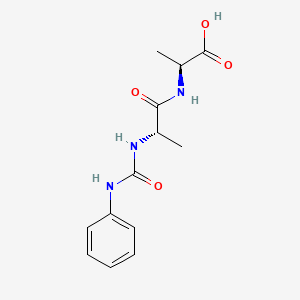
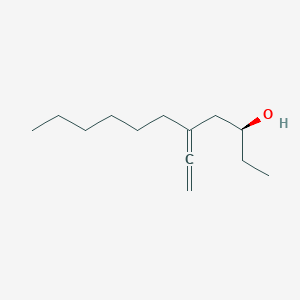

![(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane](/img/structure/B14227861.png)
![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)
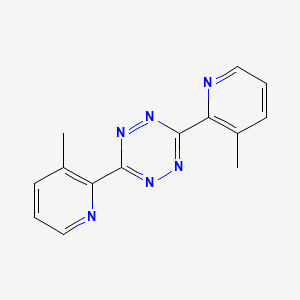
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14227878.png)
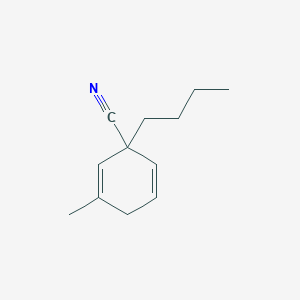
![4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol](/img/structure/B14227904.png)
